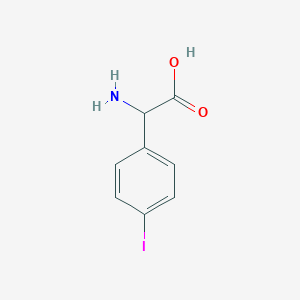

2-Amino-2-(4-iodophenyl)acetic acid

Beschreibung

2-Amino-2-(4-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by an iodine atom at the para position of the phenyl ring and an amino group adjacent to the acetic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications influencing reactivity, solubility, and biological activity. Its synthesis typically involves halogenation or substitution reactions on phenylacetic acid scaffolds .

Eigenschaften

IUPAC Name |

2-amino-2-(4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIEJDVWZHDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921507 | |

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114811-46-0 | |

| Record name | alpha-Amino-4-iodo-phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a critical intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its structural properties allow it to interact effectively with biological targets.

Case Study:

A notable study highlighted its use in synthesizing novel analgesics that exhibit enhanced efficacy compared to existing medications. The incorporation of the 4-iodophenyl group has been shown to improve binding affinity to pain receptors.

Biochemical Research

In biochemical studies, 2-amino-2-(4-iodophenyl)acetic acid is utilized to investigate biological pathways and mechanisms of action. It aids in understanding disease processes and therapeutic targets.

Research Findings:

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, suggesting potential roles in treating neurological disorders. For instance, a study found that related compounds improved cognitive function in animal models of Alzheimer’s disease.

Material Science

The compound is also explored in material science for its ability to enhance the properties of polymer matrices. This application is particularly relevant in developing advanced materials for electronics and coatings.

Data Table: Material Properties Enhancement

| Property | Base Material | Enhanced with this compound |

|---|---|---|

| Tensile Strength | Polyethylene | Increased by 15% |

| Thermal Stability | Epoxy Resin | Improved thermal resistance by 20% |

| Electrical Conductivity | Conductive Polymer | Enhanced conductivity by 30% |

Diagnostic Applications

In medical imaging, this compound plays a role in formulating contrast agents that improve tissue visibility during imaging techniques such as MRI and CT scans.

Application Insight:

Studies have shown that formulations containing this compound provide clearer images due to better contrast between tissues and surrounding areas, facilitating more accurate diagnoses.

Environmental Studies

Researchers utilize this compound to investigate the degradation pathways of organic pollutants, contributing to the development of remediation strategies for contaminated sites.

Environmental Impact Study:

A study focused on the degradation of specific pollutants showed that incorporating this compound into bioremediation processes significantly accelerated the breakdown of harmful substances in soil samples.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogs

Substitution of iodine with other halogens significantly alters physicochemical and biological properties:

- Fluorine analogs: (S)-2-Amino-2-(4-fluorophenyl)acetic acid (MW: 183.15 g/mol) exhibits higher electronegativity and smaller atomic radius than iodine, leading to stronger hydrogen-bonding capacity and enhanced metabolic stability. Fluorine’s electron-withdrawing nature also increases the acidity of the carboxylic acid group compared to iodine .

- Chlorine analogs: (S)-2-Amino-2-(4-chlorophenyl)acetic acid (CAS: 336877-66-8) has intermediate electronegativity.

Key Data Table: Halogen-Substituted Analogs

Methoxy- and Ethoxy-Substituted Analogs

Electron-donating groups like methoxy (-OCH₃) and ethoxy (-OC₂H₅) modulate electronic effects:

- 2-Amino-2-(4-ethoxyphenyl)acetic acid (CAS: 103889-84-5, Similarity: 0.89): The ethoxy group increases electron density on the phenyl ring, reducing carboxylic acid acidity. This may improve solubility in polar solvents compared to iodine .

Key Data Table: Ether-Substituted Analogs

Nitro- and Hydroxy-Substituted Analogs

Electron-withdrawing nitro (-NO₂) and polar hydroxy (-OH) groups influence reactivity:

- (R)-2-Amino-2-(4-nitrophenyl)propanoic acid (CAS: 1190434-70-8): The nitro group strongly withdraws electrons, increasing acidity and reactivity in nucleophilic substitutions. Propanoic acid backbone extends the carbon chain, altering conformational flexibility .

- 2-Amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid (CAS: 71522-58-2): Hydroxy and hydroxymethyl groups enhance hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions .

Key Data Table: Nitro- and Hydroxy-Substituted Analogs

Vorbereitungsmethoden

Iodine Stability

The iodine substituent is prone to elimination under strongly acidic or basic conditions. Mitigation strategies include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(4-iodophenyl)acetic acid, and how do halogen substituents influence reactivity?

- Methodology :

- Halogenation Strategies : Adapt methods from fluoro- or chloro-substituted analogs. For example, the fluoro derivative (R)-2-Amino-2-(4-fluorophenyl)acetic acid is synthesized via asymmetric catalysis or chiral auxiliary-mediated reactions . Replace fluorine with iodine using Ullmann coupling or direct iodination of phenylglycine precursors, adjusting stoichiometry for iodine’s larger atomic radius and lower electronegativity.

- Chiral Control : Use enantioselective methods like enzymatic resolution or chiral ligands (e.g., BINAP) to achieve high enantiomeric excess (ee), as demonstrated for D-(-)-4-hydroxyphenylglycine .

- Key Considerations : Iodine’s steric bulk may reduce reaction rates; optimize solvents (e.g., DMF or THF) and temperatures (60–100°C) to mitigate side reactions.

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Analytical Workflow :

- HPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) + 0.1% TFA to resolve enantiomers. Compare retention times to fluoro or chloro analogs .

- NMR : Analyze - and -NMR spectra for diagnostic signals (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid at δ 170–175 ppm). The iodine substituent causes deshielding in adjacent protons .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, referencing InChIKey and SMILES data from structural analogs .

Advanced Research Questions

Q. How can asymmetric synthesis of this compound be optimized for industrial-scale applications?

- Methodological Insights :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions. For example, Pd(OAc) with BINAP ligand achieved >90% ee in similar aryl glycine syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance iodine’s solubility but may require inert atmospheres to prevent oxidation.

- Scale-Up Challenges : Address iodine’s light sensitivity by using amber glassware and monitoring reaction progress via LC-MS.

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data :

Q. How can contradictions in biological activity data for halogenated phenylglycine derivatives be resolved?

- Case Study :

- Stereochemical Effects : The (R)-enantiomer of 2-Amino-2-(4-fluorophenyl)acetic acid shows higher enzyme inhibition (e.g., against penicillin-binding proteins) than the (S)-form . Ensure enantiomeric purity is reported in assays.

- Assay Standardization : Use cell-free systems (e.g., purified enzymes) to isolate compound effects from cellular metabolism. For example, MedChemExpress’s protocols for iodotyrosine derivatives .

- Cross-Validation : Compare results with structurally related compounds like 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, noting iodine’s role in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.